3,4-Dihydropyrimidine-2(1H)-thione is a biologically significant compound that belongs to the class of dihydropyrimidines. It is primarily synthesized through the Biginelli reaction, a well-known three-component condensation reaction involving aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea. This compound exhibits a range of biological activities, including antihypertensive, antiviral, antitumor, antibacterial, antioxidant, and anti-inflammatory properties .
The primary source of 3,4-dihydropyrimidine-2(1H)-thione is through synthetic organic chemistry methods. The Biginelli reaction is the most common method for its synthesis, utilizing readily available starting materials such as aldehydes and thiourea . Various catalysts have been explored to enhance the efficiency and yield of this reaction, including natural minerals like granite and quartz, as well as Brønsted acidic ionic liquids .
3,4-Dihydropyrimidine-2(1H)-thione is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. It can be further categorized under thiones due to the presence of a sulfur atom in its molecular structure.
The synthesis of 3,4-dihydropyrimidine-2(1H)-thione typically involves the Biginelli reaction. This process can be carried out under various conditions:
The typical procedure involves mixing the reactants in specific molar ratios and heating them under controlled conditions. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the final product is usually purified through crystallization .
The molecular structure of 3,4-dihydropyrimidine-2(1H)-thione consists of a pyrimidine ring with two hydrogen atoms at positions 3 and 4 and a thione group at position 2. The general formula can be represented as .
3,4-Dihydropyrimidine-2(1H)-thione can undergo various chemical reactions:
The reactivity profile of this compound makes it suitable for synthesizing more complex heterocyclic compounds through additional reactions involving electrophiles or other nucleophiles .
The mechanism underlying the biological activity of 3,4-dihydropyrimidine-2(1H)-thione is not fully elucidated but is believed to involve:
Studies have shown that derivatives of this compound exhibit varying degrees of biological activity depending on their substituents and structural modifications .
3,4-Dihydropyrimidine-2(1H)-thione (DHPM-thione) derivatives possess a distinctive six-membered heterocyclic ring system featuring nitrogen atoms at positions 1 and 3, and a thiocarbonyl group at position 2. This core adopts a non-planar envelope conformation in the crystalline state, with the C2 atom typically displaced by ~0.13 Å from the plane formed by the remaining ring atoms (N1, N3, C4, C5, C6) [7]. X-ray diffraction analyses reveal key bond parameters: the C2=S1 bond length averages 1.681 Å, characteristic of thiocarbonyl groups, while endocyclic C–N bonds range between 1.34–1.46 Å, reflecting partial double-bond character [7].
Table 1: Key Structural Parameters of DHPM-Thione Core
Parameter | XRD Value (Å) | DFT/B3LYP/6-31G* (Å) | Significance |
---|---|---|---|
C2=S1 Bond Length | 1.681 | 1.685 | Thiocarbonyl character |
N1–C2 Bond Length | 1.354 | 1.358 | Amidic character |
N3–C4 Bond Length | 1.460 | 1.463 | Single bond character |
C2 Displacement from Plane | 0.1285 | 0.130 | Envelope conformation |
S1⋯H–N Distance (intermolecular) | 2.54 | 2.17 | N–H⋯S hydrogen bonding capability |
The electronic structure, analyzed via DFT calculations (B3LYP/6-31G* level), shows a HOMO-LUMO energy gap of ~4.2 eV, indicating moderate chemical reactivity. The HOMO is localized primarily over the thiocarbonyl group and N1–C2–N3 region, while the LUMO extends across the pyrimidine ring, making these sites susceptible to electrophilic and nucleophilic attacks, respectively. Hirshfeld surface analyses confirm that intermolecular interactions dominate crystal packing: H⋯H (59.5%), H⋯S/S⋯H (16.1%), and H⋯C/C⋯H (13.1%) interactions collectively stabilize the supramolecular architecture [7]. The thiocarbonyl group's polarizability facilitates hydrogen-bonding interactions via N–H⋯S motifs (R₂²(8) and R₂²(10) ring motifs), crucial for biological target recognition.
The chemistry of dihydropyrimidinones/thiones originated with Pietro Biginelli's landmark 1893 report on the acid-catalyzed cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea [2] [5]. Despite this early discovery, DHPM-thiones remained largely unexplored for nearly a century due to:
Revival began in the 1980s with Atwal's modifications employing O,S-substituted isoureas and preformed unsaturated carbonyl compounds under basic conditions, significantly expanding substrate scope [2]. The 1990s–2000s witnessed transformative developments:
Table 2: Evolution of DHPM-Thione Synthesis
Era | Key Development | Impact |
---|---|---|
1893 | Classical Biginelli Reaction | First synthetic access; limited substrate scope |
1980s | Atwal Modification (isoureas + enones) | Enabled aliphatic aldehydes; improved yields |
1990s | Ultrasound/Microwave Assistance | Reduced reaction times (minutes vs. hours) |
2000–2010 | Solid-Supported Catalysts (e.g., SiO₂–CaCl₂) | Solvent-free conditions; recyclable catalysts |
2010–Present | Enantioselective Organocatalysis | Access to chiral bioactive derivatives |
Modern synthetic strategies include post-functionalization of Biginelli adducts via N-alkylation, oxidation, or cyclization, significantly enhancing molecular diversity. For example, N-3 alkylation (e.g., AMT580-043) markedly improves antiviral potency compared to unsubstituted analogs [8].
The DHPM-thione scaffold qualifies as a "privileged structure" due to its ability to bind diverse biological targets through:
This versatility translates to broad pharmacological profiles:
Table 3: Key Pharmacological Applications of DHPM-Thione Derivatives
Biological Target | Representative Derivative | Activity | Mechanistic Insight |
---|---|---|---|
Kinesin Eg5 | Monastrol | Antimitotic (IC₅₀ = 14 µM) | Allosteric inhibition via Loop5 binding pocket |
α1β2δ GABAA Receptors | JM-II-43A | Positive modulation | Enhances tonic inhibition; targets δ-subunit interface |
A2B Adenosine Receptor | SYAF014 (10) | Antagonist (Kᵢ = 40.8 nM) | High selectivity (>14-fold vs. A1/A2A/A3 subtypes) |
Tyrosinase/RNR | Acetophenone-DHPM-thione (4) | Antimelanoma (IC₅₀ = 1.97 µM) | Dual inhibition; DNA groove binding (ΔG = -21.32 kJ/mol) |
Polyomavirus T-antigen/Hsp70 | AMT580-043 | Antiviral (EC₅₀ < cidofovir) | Targets viral replication machinery |
Cancer Therapeutics: Monastrol established DHPM-thiones as clinically relevant antimitotics by inhibiting kinesin Eg5, arresting cells in metaphase [4] [5]. Recent advances include acetophenone-based analogs exhibiting 7-fold enhanced tyrosinase inhibition (IC₅₀ = 1.97 µM) versus known standards, acting via dual suppression of tyrosinase and ribonucleotide reductase (RNR) – validated by molecular docking (binding energy = -19.68 kJ/mol) [7]. These compounds also function as DNA groove binders, potentially interfering with replication.
Neuroscience Applications: DHPM-thiones modulate ion channels and neurotransmitter receptors. Monastrol and analogs potentiate GABA currents in α1β2δ GABAA receptors, offering potential for neurological disorders [4]. In adenosine receptor targeting, optimization of the C5-ester group (e.g., isopropyl ester in SYAF014) yielded A2B antagonists with >14-fold selectivity over other adenosine subtypes, crucial for treating diabetes and inflammatory lung diseases [3].
Antiviral Agents: N-3 alkylated derivatives (e.g., AMT580-043) inhibit polyomavirus replication by targeting viral T-antigen and/or host Hsp70, outperforming standard therapies like cidofovir [8]. The scaffold’s adaptability permits strategic modifications:
The convergence of synthetic accessibility (via Biginelli-like MCRs) and target versatility solidifies DHPM-thione’s status as a privileged scaffold in modern drug discovery pipelines.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7